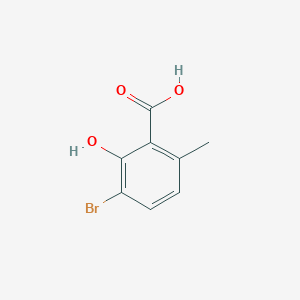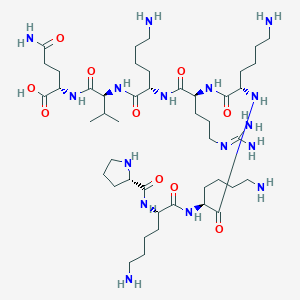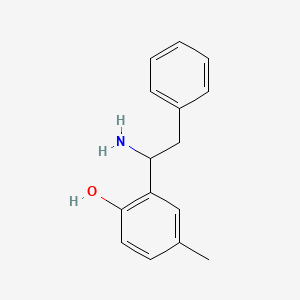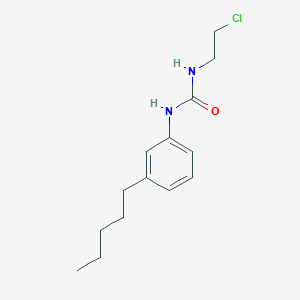![molecular formula C11H14Cl3NO4S B12521370 Sulfamic acid, [1-(4-methoxyphenyl)ethyl]-, 2,2,2-trichloroethyl ester CAS No. 813440-64-1](/img/structure/B12521370.png)
Sulfamic acid, [1-(4-methoxyphenyl)ethyl]-, 2,2,2-trichloroethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfamic acid, [1-(4-methoxyphenyl)ethyl]-, 2,2,2-trichloroethyl ester is a chemical compound with the molecular formula C11H14Cl3NO4S. It is known for its applications in various chemical reactions and industrial processes. This compound is characterized by the presence of a sulfamic acid group, a methoxyphenyl group, and a trichloroethyl ester group, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sulfamic acid, [1-(4-methoxyphenyl)ethyl]-, 2,2,2-trichloroethyl ester typically involves the reaction of sulfamic acid with [1-(4-methoxyphenyl)ethyl]amine and 2,2,2-trichloroethanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process. The reaction mixture is then purified to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes. The raw materials are mixed in precise proportions, and the reaction is conducted in reactors equipped with temperature and pressure control systems. The product is then subjected to purification steps such as distillation or crystallization to achieve the required purity.
Analyse Chemischer Reaktionen
Types of Reactions
Sulfamic acid, [1-(4-methoxyphenyl)ethyl]-, 2,2,2-trichloroethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The trichloroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Compounds with substituted functional groups.
Wissenschaftliche Forschungsanwendungen
Sulfamic acid, [1-(4-methoxyphenyl)ethyl]-, 2,2,2-trichloroethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of sulfamic acid, [1-(4-methoxyphenyl)ethyl]-, 2,2,2-trichloroethyl ester involves its interaction with specific molecular targets. The sulfamic acid group can participate in hydrogen bonding and electrostatic interactions, while the ester group can undergo hydrolysis to release active intermediates. These interactions and transformations contribute to the compound’s effects in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfamic acid, 2,2,2-trichloroethyl ester: Lacks the methoxyphenyl group.
Sulfamic acid, [1-(4-methoxyphenyl)ethyl]-, ethyl ester: Contains an ethyl ester group instead of a trichloroethyl ester group.
Uniqueness
Sulfamic acid, [1-(4-methoxyphenyl)ethyl]-, 2,2,2-trichloroethyl ester is unique due to the combination of its functional groups, which impart distinct chemical properties and reactivity. The presence of the methoxyphenyl group enhances its potential interactions with biological targets, while the trichloroethyl ester group provides stability and reactivity in chemical processes.
Eigenschaften
CAS-Nummer |
813440-64-1 |
|---|---|
Molekularformel |
C11H14Cl3NO4S |
Molekulargewicht |
362.7 g/mol |
IUPAC-Name |
2,2,2-trichloroethyl N-[1-(4-methoxyphenyl)ethyl]sulfamate |
InChI |
InChI=1S/C11H14Cl3NO4S/c1-8(9-3-5-10(18-2)6-4-9)15-20(16,17)19-7-11(12,13)14/h3-6,8,15H,7H2,1-2H3 |
InChI-Schlüssel |
ZQGLOTCHKSIUSW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=C(C=C1)OC)NS(=O)(=O)OCC(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[3-(4-Methylphenyl)bicyclo[2.2.1]hepta-2,5-dien-2-yl]pyridine](/img/structure/B12521292.png)

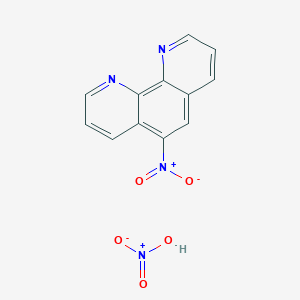
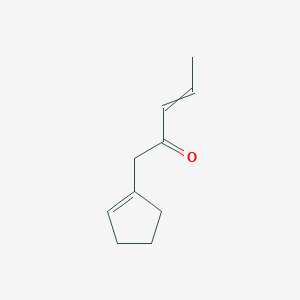


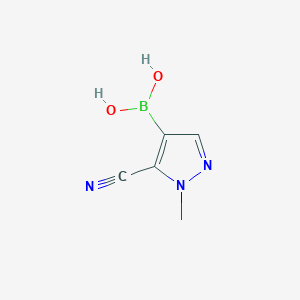
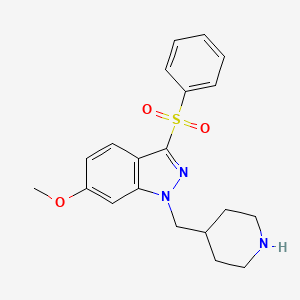
![O-({3-[5-(9H-Carbazol-9-yl)pentyl]-1,2-oxazol-5-yl}methyl)-L-serine](/img/structure/B12521348.png)
